molecular formula C6H3F2NO3 B146620 2,4-Difluoro-6-nitrophenol CAS No. 364-31-8

2,4-Difluoro-6-nitrophenol

Cat. No. B146620
CAS RN: 364-31-8
M. Wt: 175.09 g/mol
InChI Key: MZVKNFPDQWHQKT-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-nitrophenol is a chemical compound that is structurally related to other nitrophenol derivatives. While the provided papers do not directly discuss 2,4-difluoro-6-nitrophenol, they do provide insights into similar compounds, such as 2,4,6-trinitrophenol (TNP) and 2,4-dichloro-6-nitrophenol (DCNP), which can be used to infer certain aspects of 2,4-difluoro-6-nitrophenol's behavior and properties .

Synthesis Analysis

The synthesis of compounds similar to 2,4-difluoro-6-nitrophenol, such as DCNP, can occur through environmental transformation processes. For instance, DCNP has been identified as a transformation product of 2,4-dichlorophenol, which can undergo a nitration process in the presence of photoproduced *NO2, suggesting a potential synthetic pathway for nitrophenol derivatives .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,6-dichloro-4-nitrophenol, has been studied using crystallography, revealing details about intermolecular hydrogen bridges and the geometry of the molecules . These findings can provide a basis for understanding the molecular structure of 2,4-difluoro-6-nitrophenol, although the specific effects of the fluorine substituents would need to be considered.

Chemical Reactions Analysis

The chemical behavior of nitrophenol derivatives in the environment, including reactions with reactive oxygen species such as hydroxyl radicals (•OH) and singlet oxygen ((1)O2), has been modeled and observed in surface water bodies. These reactions are important for understanding the phototransformation and degradation pathways of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenol derivatives can be inferred from studies on similar compounds. For example, the photoluminescent properties of carbon nanodots have been utilized for the detection of TNP, indicating that nitrophenol derivatives can interact with light and other materials in a way that allows for their detection and quantification . Additionally, the occurrence of DCNP in the environment and its potential endocrine-disrupting effects have been documented, suggesting that 2,4-difluoro-6-nitrophenol may also exhibit similar properties and environmental persistence .

Relevant Case Studies

Case studies involving the detection of nitrophenol derivatives in environmental samples, such as water from the Rhône river delta, provide context for the environmental relevance of these compounds. The detection methods developed for TNP and other nitroaromatic explosives, which often share similar chemical structures, can be relevant for the analysis of 2,4-difluoro-6-nitrophenol .

Scientific Research Applications

Environmental Monitoring and Remediation

2,4-Difluoro-6-nitrophenol and its derivatives are frequently detected in environmental samples, indicating their widespread use and persistence. The occurrence of related compounds like 2,4-dichlorophenol and 2,4-dichloro-6-nitrophenol in river deltas suggests that such substances might undergo environmental transformations, potentially leading to the formation of 2,4-difluoro-6-nitrophenol. This understanding is critical for environmental monitoring and devising remediation strategies, as these compounds can have significant ecological impacts (Chiron, Minero & Vione, 2007).

Catalyst in Chemical Reactions

2,4-Difluoro-6-nitrophenol-related compounds have been utilized in the development of innovative catalysts. For instance, Fe@Au core-shell nanoparticles anchored on graphene oxide have shown promising results in catalyzing the reduction of nitrophenol compounds, highlighting the potential application of 2,4-difluoro-6-nitrophenol derivatives in catalysis and industrial processes (Gupta et al., 2014).

Adsorption and Filtration Material

The structural analogs of 2,4-difluoro-6-nitrophenol have been studied for their adsorption properties, particularly in purifying water from harmful substances. Activated carbon fibers, for example, have been effective in adsorbing various phenols, suggesting potential applications in water treatment and filtration technologies (Liu et al., 2010).

Photocatalysis and Environmental Chemistry

Studies on the phototransformation of related compounds like 2,4-dichloro-6-nitrophenol provide valuable insights into the behavior of 2,4-difluoro-6-nitrophenol in aquatic environments. Understanding the phototransformation processes is essential for assessing the environmental fate and potential ecological risks associated with these compounds (Maddigapu et al., 2011).

Endocrine Disruption Studies

Research has shown that certain nitrophenols, such as 2,4-dichloro-6-nitrophenol, possess anti-androgenic activity in aquatic organisms, indicating their potential as endocrine-disrupting chemicals. This is crucial for environmental health studies and understanding the broader impacts of chemical pollutants on wildlife and ecosystems (Chen et al., 2016).

Safety And Hazards

2,4-Difluoro-6-nitrophenol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2,4-difluoro-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVKNFPDQWHQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278834
Record name 2,4-Difluoro-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-6-nitrophenol

CAS RN

364-31-8
Record name 2,4-Difluoro-6-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 364-31-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Difluoro-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2,4-difluorophenol (0.65 g, 5 mmol) in dichloromethane (7 mL) at room temperature was added tetrabutylammoniumhydrogen sulphate (0.085 g, 5 mol %) followed by isopropyl nitrate (1.31 g, 12.5 mmol). Sulphuric acid (96%, 0.65 mL) was then added dropwise to the mixture causing gentle reflux of the solvent. The reaction mixture was then stirred for fifteen minutes and then poured onto water (50 mL). The phases were separated and the aqueous phase was extracted by dichloromethane (10 mL). The combined organic layers were washed by brine, dried over anhydrous sodium sulphate and filtered through a short pad of silica gel. Evaporation of the solvent (40° C., water aspirator pressure) afforded a yellow solid, identified by NMR as the title compound (0.73 g, 83%). (ortho-selectivity 100%, no nitro-isomers detected).
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.085 g
Type
catalyst
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step Two
Quantity
0.65 mL
Type
reactant
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GC Finger, FH Reed, JE Dunbar - 1952 - apps.dtic.mil
The synthesis of some fluorinated qulnones by Finger at» 1-/in 1949 at the Illinois State Geological Survey led to the discovery of their fungicidal properties by Tehon=/of the Illinois …
Number of citations: 3 apps.dtic.mil

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